1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
This compound is a triazole-based derivative featuring a 4-bromophenyl group, a pyridin-3-yl substituent, and an ethyl group on the 1,2,4-triazole core. The sulfanyl linkage bridges the triazole moiety to a ketone-functionalized ethanone group. Such structural motifs are associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . Its synthesis typically involves S-alkylation of triazole precursors with α-halogenated ketones under basic conditions (e.g., cesium carbonate) .
Properties
Molecular Formula |
C17H15BrN4OS |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H15BrN4OS/c1-2-22-16(13-4-3-9-19-10-13)20-21-17(22)24-11-15(23)12-5-7-14(18)8-6-12/h3-10H,2,11H2,1H3 |
InChI Key |
VRIYHCDBJJJTJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The cyclization of 1-(pyridin-3-yl)-2-ethylthiosemicarbazide in alkaline media (e.g., NaOH/ethanol) generates the triazole-thiol core. This reaction proceeds through intramolecular nucleophilic attack, forming the 1,2,4-triazole ring system. The use of ethanol as a solvent and sodium hydroxide as a base facilitates deprotonation and ring closure at reflux temperatures (80–90°C) over 6–8 hours.
Key Reaction Parameters
Tautomeric Stabilization and Purification
The product exists in thione-thiol tautomeric equilibrium, favoring the thiol form in acidic conditions. Purification via recrystallization from ethanol/water (3:1 v/v) yields the triazole-thiol as a pale-yellow solid. Characterization by -NMR confirms the absence of ethyl group splitting ( 1.35 ppm, triplet, 3H) and pyridinyl proton signals ( 8.50–7.40 ppm, multiplet).
Alkylation with 2-Bromo-1-(4-bromophenyl)ethanone
The sulfanyl group of the triazole-thiol undergoes nucleophilic substitution with 2-bromo-1-(4-bromophenyl)ethanone to form the target compound.
Reaction Mechanism and Conditions
In anhydrous acetonitrile, the thiolate anion (generated by deprotonation with KCO) attacks the electrophilic carbon of the bromoethanone, displacing bromide. The reaction is conducted under nitrogen atmosphere to prevent oxidation of the thiol.
Optimized Reaction Parameters
Yield Enhancement Strategies
-
Solvent Optimization : Replacing acetonitrile with DMF increases solubility but risks side reactions (e.g., Hofmann elimination).
-
Catalytic KI : Addition of potassium iodide (10 mol%) accelerates bromide displacement via a Finkelstein-like mechanism.
-
Stepwise Temperature Ramp : Initial reaction at 0°C for 1 hour, followed by warming to 25°C, reduces oligomerization byproducts.
Alternative Synthetic Routes
Two-Step Aminotriazole Pathway
A modified approach involves synthesizing 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, followed by deamination and alkylation:
-
Aminotriazole Formation : Condensation of pyridine-3-carbohydrazide with ethyl isothiocyanate yields the aminotriazole intermediate (72% yield).
-
Deamination : Treatment with NaNO/HCl at −5°C removes the amino group, generating the reactive thiol.
-
Alkylation : As described in Section 2.
Comparative Yield Analysis
| Method | Overall Yield | Purity (HPLC) |
|---|---|---|
| Direct Cyclization | 63% | 95% |
| Aminotriazole Route | 81% | 98% |
Structural Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/HO 70:30) shows a single peak at min, confirming >98% purity. Mass spectrometry ([M+H] = 449.97) aligns with the theoretical molecular weight (450.28 g/mol).
Industrial Scalability Considerations
Cost-Benefit Analysis of Solvents
| Solvent | Cost (USD/L) | Recovery Efficiency | Environmental Impact |
|---|---|---|---|
| Acetonitrile | 120 | 85% | High |
| Ethanol | 25 | 95% | Low |
Ethanol is preferred for initial cyclization steps, while acetonitrile remains necessary for alkylation due to its aprotic nature.
Waste Stream Management
-
Bromide Byproducts : Implement ion-exchange resins to recover KBr for reuse.
-
Unreacted Thiol : Acidic extraction (pH 2–3) recovers 75–80% of residual starting material.
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, DMF, K2CO3
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or thioether derivatives
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
- Anticancer Potential : Studies have suggested that compounds similar to 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone may possess anticancer properties. For instance, triazole derivatives have been evaluated for their efficacy against human liver cancer cells, demonstrating significant cytotoxic effects .
- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. This characteristic is crucial in drug design, particularly for targeting metabolic pathways involved in diseases such as diabetes and obesity .
Synthesis and Characterization
The synthesis of 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step reactions starting from simpler precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several triazole derivatives, including those related to 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting potential for development into antimicrobial agents.
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, compounds similar to 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone were tested against various cancer cell lines. The findings revealed that these compounds induced apoptosis in cancer cells through the activation of specific signaling pathways.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazolyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds, emphasizing substituent variations, physicochemical properties, and biological activities:
Key Insights from Structural Comparisons:
Substituent Effects on Bioactivity: Pyridin-3-yl vs. Halogenated aryl groups (e.g., 4-bromophenyl, 4-fluorophenyl) enhance lipophilicity, improving membrane permeability .
Synthetic Accessibility :
- Compounds with bulkier substituents (e.g., adamantyl) require multi-step syntheses involving cyclization and Pd-catalyzed couplings .
- S-alkylation of triazole thiols with α-haloketones under basic conditions (e.g., Cs₂CO₃) is a common strategy .
Biological Relevance :
Biological Activity
1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, antiviral, and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C17H16BrN5OS
- SMILES : CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=NC=C3
Antibacterial Activity
Triazole derivatives have shown significant antibacterial properties. Research indicates that compounds similar to 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone exhibit potent activity against various bacterial strains. A study highlighted that triazole derivatives demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound has been evaluated for its efficacy against fungi such as Candida spp. and Aspergillus spp. Results from studies indicate that triazole-based compounds can inhibit fungal growth effectively, making them suitable candidates for antifungal therapies .
Antiviral Activity
Recent investigations into triazole derivatives have revealed promising antiviral activities. Specifically, compounds with similar structural motifs have been tested against viruses like HSV-1 and other viral pathogens. Research shows that certain triazoles can inhibit viral replication in vitro, highlighting their potential as antiviral agents .
Anticancer Activity
The anticancer potential of triazole derivatives has garnered attention in recent years. Studies suggest that 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone may induce apoptosis in cancer cells and inhibit tumor growth. Notably, various triazole compounds have been shown to target specific cancer cell lines effectively .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone?
The synthesis typically involves S-alkylation of a triazole-thiol precursor (e.g., 4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol) with a brominated ethanone derivative under alkaline conditions. Key steps include:
- Reaction conditions : Reflux in a polar aprotic solvent (e.g., DMF or DMSO) with potassium carbonate as a base .
- Purification : Column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures to isolate the product .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) and reaction time (5–8 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : and NMR are critical for confirming the presence of the pyridinyl, triazole, and bromophenyl groups. For example, the sulfanyl group’s proton appears as a singlet at ~δ 4.2–4.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H] peak at m/z 465.369 for CHBrNOS) .
- IR spectroscopy : Key stretches include C=O (~1680 cm), C-Br (~600 cm), and S-C (~700 cm) .
Q. How does the bromophenyl group influence the compound’s reactivity?
The electron-withdrawing bromine enhances electrophilic substitution reactivity at the phenyl ring, facilitating further functionalization (e.g., Suzuki coupling for biaryl formation) . It also increases lipophilicity, impacting solubility in non-polar solvents .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for MIC determination) and include positive controls (e.g., fluconazole for antifungal assays) .
- Structural analogs : Compare with derivatives lacking the pyridinyl or ethyl group to isolate pharmacophore contributions .
- Solubility factors : Address poor aqueous solubility by testing derivatives with PEGylated or sulfonate groups .
Q. How can computational modeling predict binding modes to biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., CYP450 or kinase targets). The triazole and pyridinyl moieties often form hydrogen bonds with active-site residues .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide rational design .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .
Q. What experimental designs mitigate challenges in crystallizing this compound?
- Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation, promoting ordered crystal lattice formation .
- Temperature control : Crystallize at 4°C to reduce kinetic trapping of amorphous phases .
- Additives : Introduce trace co-solvents (e.g., DMSO) to disrupt π-π stacking of aromatic groups, aiding nucleation .
Methodological Considerations
Q. How to analyze oxidative degradation pathways of the sulfanyl group?
- Reagents : Treat with HO/AcOH to oxidize the sulfanyl (-S-) to sulfoxide (-SO-) or sulfone (-SO-). Monitor by TLC and LC-MS .
- Kinetic studies : Use UV-Vis spectroscopy (λ = 270 nm) to track reaction progress and determine rate constants .
Q. What approaches validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
